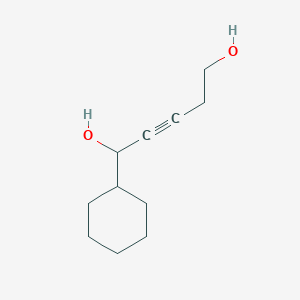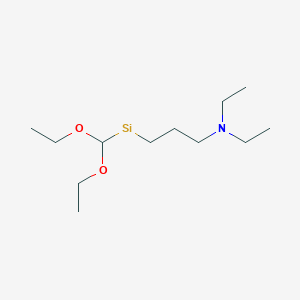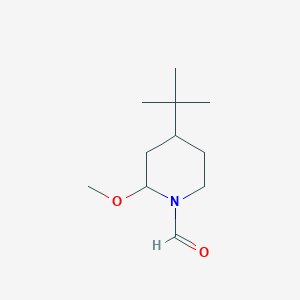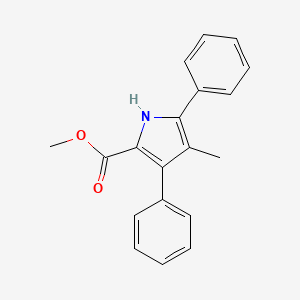![molecular formula C18H23N3O B14373339 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-66-9](/img/structure/B14373339.png)
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a pyridinyl ethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-bromoethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinyl ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of piperazine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxyphenyl group and the pyridinyl ethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: Similar structure but with a different position of the methoxy group, leading to variations in biological activity.
1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: The presence of a chlorine atom instead of a methoxy group results in different chemical reactivity and pharmacological properties.
1-(3-Methoxyphenyl)-4-[2-(pyridin-3-yl)ethyl]piperazine: The position of the pyridinyl group is altered, affecting the compound’s interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
90125-66-9 |
|---|---|
Molekularformel |
C18H23N3O |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H23N3O/c1-22-18-7-4-6-17(15-18)21-13-11-20(12-14-21)10-8-16-5-2-3-9-19-16/h2-7,9,15H,8,10-14H2,1H3 |
InChI-Schlüssel |
FYJCDMJXWDROJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


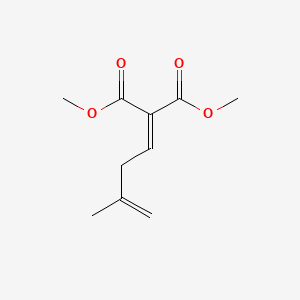
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
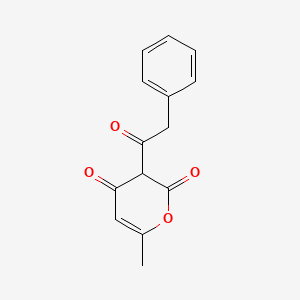
![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
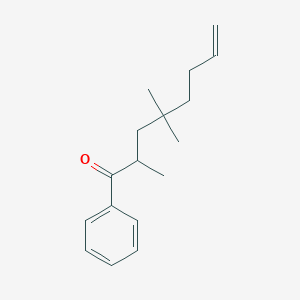
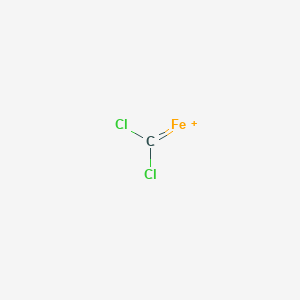
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
